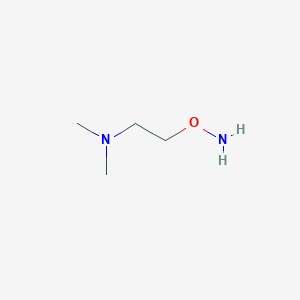

O-(2-dimethylaminoethyl)hydroxylamine

Description

General Chemical Context of O-Substituted Hydroxylamines and Alkylamino Moieties

O-substituted hydroxylamines are a class of compounds characterized by the presence of an organic substituent on the oxygen atom of the hydroxylamine (B1172632) core (R-O-NH₂). This structural feature imparts distinct chemical properties, making them versatile reagents in organic synthesis. rsc.org They are recognized as potent electrophilic aminating agents, capable of forming C-N, N-N, O-N, and S-N bonds, which are crucial transformations in the synthesis of a wide range of nitrogen-containing molecules. rsc.org The nature of the O-substituent can be tailored to modulate the reactivity of the hydroxylamine, influencing the efficiency and selectivity of these bond-forming reactions.

The alkylamino moiety, a functional group containing a nitrogen atom bonded to at least one alkyl group, is a ubiquitous feature in a multitude of biologically active molecules and pharmaceutical agents. The presence of an alkylamino group can significantly influence a molecule's physicochemical properties, such as basicity and lipophilicity. These properties, in turn, can affect a compound's behavior in biological systems.

Fundamental Chemical Features and Structural Characteristics of O-(2-dimethylaminoethyl)hydroxylamine

This compound is a bifunctional organic molecule. Its structure consists of a hydroxylamine core where the oxygen atom is substituted with a 2-dimethylaminoethyl group. This arrangement results in a molecule with two key functional regions: the reactive aminooxy group (-ONH₂) and the tertiary amine of the dimethylaminoethyl side chain.

The presence of the free aminooxy group makes the molecule a potent nucleophile, a characteristic feature of hydroxylamines that allows them to react with electrophiles such as aldehydes and ketones to form oximes. quora.com This reactivity is fundamental to its application in various ligation and bioconjugation strategies. The lone pair of electrons on the nitrogen atom adjacent to the oxygen is known to be particularly reactive, a phenomenon sometimes referred to as the alpha effect. quora.com

Below are the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂O |

| Average Mass | 104.153 g/mol |

| Monoisotopic Mass | 104.094963 g/mol |

| CAS Number | 21894-84-8 |

Historical Development and Significance of Related Hydroxylamine Chemistry in Organic Synthesis

The parent compound, hydroxylamine (NH₂OH), was first prepared in 1865. wikipedia.org Its discovery and subsequent investigation laid the groundwork for the development of a rich area of organic chemistry. One of the most significant early applications of hydroxylamine was its reaction with aldehydes and ketones to form oximes, a transformation that remains a cornerstone of organic synthesis. quora.combritannica.com This reaction is not only a reliable method for the characterization of carbonyl compounds but also serves as a gateway to further functional group transformations. For instance, the Beckmann rearrangement, a reaction that converts an oxime into an amide, is a critical step in the industrial production of Nylon-6 from cyclohexanone (B45756) oxime. britannica.com

Over the years, the synthetic utility of hydroxylamine and its derivatives has expanded significantly. The development of methods for the selective N- or O-alkylation and arylation of hydroxylamine has provided access to a diverse array of substituted hydroxylamines. organic-chemistry.org These derivatives have been instrumental as reagents and building blocks in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmaceuticals. organic-chemistry.org The ability to introduce an N-O bond into a molecule has proven to be a powerful strategy in the construction of intricate molecular architectures.

Overview of Research Domains Utilizing this compound and its Derivatives

The unique bifunctional nature of this compound and its derivatives makes them valuable tools in several areas of chemical research. Their applications are largely centered around their ability to act as linkers and building blocks in the construction of more complex molecules.

Bioconjugation and Click Chemistry: The aminooxy group of this compound is particularly well-suited for bioconjugation techniques. It can react with aldehydes and ketones present on biomolecules, such as proteins or carbohydrates, to form stable oxime linkages. This type of reaction is a prominent example of "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. numberanalytics.comorganic-chemistry.org The formation of an oxime bond is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. rsc.org The dimethylaminoethyl portion of the molecule can be used to attach other functionalities or to modulate the solubility and pharmacokinetic properties of the resulting conjugate.

Synthesis of Heterocyclic Compounds: O-substituted hydroxylamines are key precursors in the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. The N-O bond can be strategically cleaved or incorporated into a ring system to generate diverse molecular scaffolds that are of interest in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The structural motifs present in this compound are found in various pharmacologically active compounds. The hydroxylamine functionality itself is a known pharmacophore, and the dimethylamino group is a common feature in many drugs. Therefore, derivatives of this compound are explored as building blocks in the synthesis of new therapeutic agents. nih.gov For instance, the ability to act as a linker makes it suitable for the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

21894-84-8 |

|---|---|

Molecular Formula |

C4H12N2O |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

O-[2-(dimethylamino)ethyl]hydroxylamine |

InChI |

InChI=1S/C4H12N2O/c1-6(2)3-4-7-5/h3-5H2,1-2H3 |

InChI Key |

NVYCCEFGRXBFOK-UHFFFAOYSA-N |

SMILES |

CN(C)CCON |

Canonical SMILES |

CN(C)CCON |

Origin of Product |

United States |

Synthetic Methodologies for O 2 Dimethylaminoethyl Hydroxylamine and Analogous Structures

Direct O-Alkylation and Related Etherification Strategies for Hydroxylamines

Direct O-alkylation of hydroxylamine (B1172632) is a primary strategy for forming the C-O-N linkage. However, this reaction is challenging due to the nucleophilic nature of both the oxygen and nitrogen atoms in hydroxylamine, which can lead to competing N-alkylation and overalkylation. nih.govwikipedia.org To achieve selective O-alkylation, the hydroxyl group must be deprotonated first, typically using a strong base like sodium hydride. wikipedia.org

A common approach involves the use of N-protected hydroxylamines, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. organic-chemistry.orgorganic-chemistry.orgresearchgate.netsci-hub.st The protecting group reduces the nucleophilicity of the nitrogen atom, directing the alkylating agent to the oxygen atom. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with alcohol mesylates, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired O-substituted hydroxylamine. organic-chemistry.orgresearchgate.netsci-hub.st This method provides a direct pathway from alcohols to O-substituted hydroxylamines. organic-chemistry.orgresearchgate.net

Palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with aryl halides offers another efficient etherification strategy, expanding the scope to include O-arylhydroxylamines. organic-chemistry.org

Approaches for Incorporating the 2-Dimethylaminoethyl Moiety

The introduction of the 2-dimethylaminoethyl group onto the hydroxylamine oxygen can be accomplished through several synthetic routes. A straightforward method is the direct alkylation of an N-protected hydroxylamine with a reactive 2-dimethylaminoethyl species, such as 2-dimethylaminoethyl chloride. This reaction would typically be carried out in the presence of a base to facilitate the nucleophilic substitution.

Another significant industrial method is transesterification. For example, the synthesis of 2-dimethylaminoethyl (meth)acrylate is achieved by the transesterification of methyl (meth)acrylate with dimethylaminoethanol (B1669961) (DMAE), often using a catalyst like dibutyltin (B87310) oxide (DBTO). google.comguidechem.com A similar transesterification or etherification logic can be applied to hydroxylamine derivatives.

The quaternization of the tertiary amine in the 2-dimethylaminoethyl group is a subsequent reaction that can be performed using agents like methyl chloride or dimethyl sulfate (B86663) to produce quaternary ammonium (B1175870) salts. google.comnih.gov

Multi-Step Synthesis Pathways Involving Hydroxylamine Precursors

Multi-step syntheses are frequently employed to navigate the challenges of selectivity and reactivity associated with hydroxylamine derivatives. These pathways often begin with readily available hydroxylamine precursors, such as hydroxylammonium salts. google.comgoogle.com

One established multi-step process involves the reaction of a hydroxylamine salt with a ketone (e.g., acetone) to form a ketoxime intermediate. google.comgoogle.com This intermediate protects the hydroxylamine functionality. The ketoxime is then O-alkylated with an appropriate alkylating agent. The final step is the hydrolysis of the resulting O-alkylketoxime under acidic conditions to release the desired O-alkylhydroxylamine salt, a method that conveniently avoids the isolation of intermediates. google.com

Another pathway involves the initial protection of the hydroxylamine's nitrogen atom. A common protecting group is the tert-butoxycarbonyl (Boc) group, forming tert-butyl N-hydroxycarbamate. organic-chemistry.orgsci-hub.st This precursor is then O-alkylated, for example, with an alcohol that has been converted to its mesylate. The synthesis concludes with the deprotection of the nitrogen atom using an acid, such as HCl in diethyl ether, to yield the final O-substituted hydroxylamine as a hydrochloride salt. organic-chemistry.orgresearchgate.netsci-hub.st

| Pathway | Starting Material | Key Intermediates | Key Reactions | Final Product Form |

|---|---|---|---|---|

| Ketoxime Route | Hydroxylamine Salt | Ketoxime, O-Alkylketoxime | Oximation, O-Alkylation, Hydrolysis | Hydroxylammonium Salt |

| N-Protected Route | Hydroxylamine | tert-Butyl N-hydroxycarbamate, O-Alkyl-N-Boc-hydroxylamine | N-Protection, O-Alkylation, N-Deprotection | Hydroxylamine Hydrochloride |

Innovations in Green Chemistry and Sustainable Synthetic Routes for Hydroxylamine Derivatives

Recent research has focused on developing more environmentally friendly and sustainable methods for synthesizing hydroxylamine derivatives. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com

Innovations include:

Enzymatic Synthesis : Enzymes like lipases, nitrilases, and amidases are being used to catalyze the formation of hydroxamic acids, which are derivatives of hydroxylamines. researchgate.net This biological approach operates under mild temperature and pH conditions, leading to purer products. researchgate.net

Ionic Liquids : Task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, have been employed for the selective oxidation of secondary amines to N,N-disubstituted hydroxylamines under green reaction conditions. organic-chemistry.org

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a powerful tool to accelerate reactions, enhance yields, and reduce energy consumption in the synthesis of heterocyclic compounds derived from hydroxylamines, such as isoxazoles. mdpi.com These reactions can often be performed in greener solvents like water. mdpi.com

Catalytic Hydrogenation : Supported platinum catalysts are used for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines at room temperature and atmospheric pressure, offering an efficient and clean alternative to traditional methods. rsc.org

Electrochemical Synthesis : The electroreduction of nitrate (B79036) on copper-based catalysts has been explored as a green route for producing hydroxylamine. acs.org To prevent over-reduction to ammonia, ketones like cyclopentanone (B42830) are used to capture hydroxylamine in situ as an oxime, which can later be hydrolyzed to release the desired product. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of O-substituted hydroxylamines. Key variables that are often manipulated include temperature, reaction time, pH, and the choice of solvent, catalyst, and reagents. nih.gov

For the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, the reaction is typically performed at 25 °C. sci-hub.st However, for bulkier substrates like cyclohexyl mesylate, a higher temperature of 50 °C is required, which can result in a lower yield. sci-hub.st The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been found to be effective in this reaction. organic-chemistry.org

In the synthesis of N,O-dimethylhydroxylamine hydrochloride, precise control over the temperature during the addition of caustic soda (45-50 °C) and during hydrolysis (75 °C) has been shown to produce high yields (around 72%) and high purity (over 98%). google.com Simplex optimization procedures can be systematically applied to fine-tune multiple interacting variables, such as pH and reagent concentrations, to significantly improve reaction yields. nih.gov

| Reaction Step | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| O-Alkylation of N-hydroxycarbamate | Various alcohol mesylates | DBU, 25 °C | 64-88 (two steps) | organic-chemistry.org, sci-hub.st |

| N-Deprotection | O-Hydroxamates | HCl in diethyl ether | 56-83 | organic-chemistry.org, sci-hub.st |

| Ketone-mediated electrosynthesis | Nitrate | Cu catalyst, Cyclopentanone | 47.8 (Faradaic Efficiency) | acs.org |

| Synthesis of N,O-dimethylhydroxylamine HCl | Hydroxylammonium salt | Multi-step, optimized temp. | ~72 | google.com |

Purification and Isolation Techniques for O-Substituted Hydroxylamines

The final stage in the synthesis of O-substituted hydroxylamines is their purification and isolation. The choice of technique depends on the physical properties of the target compound and the nature of the impurities. youtube.com

Common purification methods include:

Recrystallization : This is a widely used technique for purifying solid compounds. O-substituted hydroxylamines are often isolated as crystalline hydrochloride salts, which are amenable to recrystallization from a suitable solvent system to remove impurities. organic-chemistry.orgsci-hub.styoutube.com

Distillation : For liquid hydroxylamine derivatives, distillation is an effective purification method. simsonpharma.com Simple distillation is used for separating compounds with significantly different boiling points, while fractional distillation is employed for those with closer boiling points. simsonpharma.com For compounds that are thermally unstable, vacuum distillation is used to lower the boiling point and prevent decomposition. youtube.comsimsonpharma.com

Chromatography : Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. It is particularly useful for purifying complex mixtures or isolating products with similar polarities to the byproducts. mdpi.com

Extraction : Liquid-liquid extraction is often used during the work-up procedure to separate the product from unreacted starting materials, catalysts, or salts by partitioning them between two immiscible liquid phases. youtube.com For instance, after alkylation, the reaction mixture might be extracted with water to remove water-soluble byproducts or salts. google.com

The final product's purity is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). sci-hub.st

Chemical Reactivity and Reaction Mechanisms of O 2 Dimethylaminoethyl Hydroxylamine

Nucleophilic Reactivity Studies

The reactivity of O-(2-dimethylaminoethyl)hydroxylamine is significantly influenced by the electronic properties of its constituent atoms, particularly the nitrogen of the hydroxylamine (B1172632) moiety. This section explores its nucleophilic character, which is central to its chemical behavior.

Hydroxylamine and its derivatives are recognized as alpha-nucleophiles. nih.gov The "alpha-effect" describes the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom possessing a lone pair of electrons. wikipedia.org In the case of hydroxylamines, the oxygen atom is adjacent to the nucleophilic nitrogen, and its lone pair is believed to increase the nucleophilicity of the nitrogen beyond what would be predicted by its basicity alone. wikipedia.orgchemtube3d.com This phenomenon is often attributed to factors such as stabilization of the transition state or destabilization of the nucleophile's ground state due to lone pair-lone pair repulsion. illinois.edu

Kinetic studies on the reaction of various alpha-nucleophiles with the electrophilic model compound 2-chloro-5-nitro pyrimidine (B1678525) have provided a quantitative comparison of their reactivity. nih.gov The results indicate that while N,N-dimethyl hydroxylamine exhibits the alpha-effect, its reactivity is modulated by substitution. nih.gov The general trend in reactivity for this specific reaction was determined to be: N-methyl hydroxylamine > hydrazine (B178648) > N,N-dimethyl hydroxylamine > N,O-dimethyl hydroxylamine > hydroxylamine > methoxylamine. nih.gov This demonstrates that while the alpha-effect is present, its magnitude is highly dependent on the specific structure of the nucleophile. nih.gov

Table 1: Comparative Reactivity of Alpha-Nucleophiles with 2-chloro-5-nitro pyrimidine

| Nucleophile | Relative Reactivity Order |

|---|---|

| N-methyl hydroxylamine | 1 |

| Hydrazine | 2 |

| N,N-dimethyl hydroxylamine | 3 |

| N,O-dimethyl hydroxylamine | 4 |

| Hydroxylamine | 5 |

| Methoxylamine | 6 |

Data sourced from a kinetic study on reactions with 2-chloro-5-nitro pyrimidine. nih.gov

The substitution pattern on the hydroxylamine core significantly impacts its nucleophilic strength. nih.gov The presence of methyl groups, as in the dimethylamine (B145610) portion of this compound, has dual effects. The inductive effect of the methyl groups can stabilize a positive charge developing on the nitrogen atom in the transition state, which would enhance reactivity. nih.gov However, these groups also introduce steric hindrance, which can impede the approach of the nucleophile to the electrophilic center, thereby decreasing reactivity. nih.gov

The nucleophilic character of hydroxylamine derivatives has been systematically evaluated through kinetic studies with model electrophiles. nih.gov A key model system involves the reaction of a series of alpha-nucleophiles, including N,N-dimethyl hydroxylamine, with 2-chloro-5-nitro pyrimidine in aqueous media. nih.gov This reaction, a nucleophilic aromatic substitution (SNAr), allows for the quantification of nucleophilic strength by measuring reaction rates under controlled conditions. nih.gov In this system, N,N-dimethyl hydroxylamine acts as a potent nucleophile, displacing the chloride leaving group from the pyrimidine ring. nih.gov The kinetic data gathered from such model systems are crucial for building structure-reactivity relationships and understanding how factors like the alpha-effect and steric hindrance modulate reaction pathways. nih.gov

Oxime Formation and Condensation Reactions with Carbonyl Compounds

A hallmark reaction of O-alkylhydroxylamines, including this compound, is their condensation with aldehydes and ketones to form stable oxime linkages. wikipedia.orgrsc.org This reaction is widely used in chemical synthesis and bioconjugation due to its high chemoselectivity and the stability of the resulting C=N-O bond. rsc.orgnih.gov

The formation of an oxime proceeds through a two-step addition-elimination mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. ic.ac.ukyoutube.com Computational studies confirm that attack via the nitrogen lone pair is energetically more favorable than attack by the oxygen lone pair. ic.ac.uk This initial attack forms a tetrahedral, zwitterionic intermediate, which is often referred to as a carbinolamine or hemiaminal. nih.govyoutube.com

This intermediate then undergoes dehydration (elimination of a water molecule) to form the final oxime product. chemtube3d.comnih.gov The entire process is generally reversible and its rate is significantly dependent on the pH of the reaction medium. numberanalytics.com The dehydration step is typically the rate-limiting step and is facilitated by protonation of the hydroxyl group, making it a better leaving group (water). nih.gov

The rate of oxime formation can be significantly enhanced through catalysis. The reaction is classically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. numberanalytics.com However, very low pH can be counterproductive as it leads to the protonation of the hydroxylamine nucleophile, rendering it inactive. nih.gov Consequently, oxime formation often proceeds optimally in a mildly acidic pH range of 4-5. nih.gov

To accelerate the reaction at neutral pH, which is often required for biological applications, nucleophilic catalysts are employed. nih.gov Aniline (B41778) and its derivatives are the most well-documented catalysts for this transformation. nih.govacs.org The catalytic mechanism involves the rapid formation of a protonated Schiff base (an iminium ion) between the aniline catalyst and the carbonyl compound. rsc.orgnih.gov This intermediate is significantly more reactive toward nucleophilic attack by the hydroxylamine than the original carbonyl compound. rsc.org The subsequent transimination reaction releases the aniline catalyst and yields the oxime product. rsc.org

Studies have shown that electron-donating substituents on the aniline ring enhance catalytic activity. nih.gov For instance, p-phenylenediamine (B122844) has been reported to be a more effective catalyst than aniline, providing a 19-fold faster rate in a model protein PEGylation reaction at pH 7. nih.govacs.org Other catalysts, such as m-phenylenediamine (B132917) and the amino acid arginine, have also been identified as efficient promoters of oxime ligation under physiological conditions. nih.govacs.orgchemrxiv.org

Table 2: Comparison of Catalysts for Oxime Ligation

| Catalyst | pH | Relative Rate Enhancement |

|---|---|---|

| Uncatalyzed | 7.0 | 1x |

| Aniline | 7.0 | ~6x |

| p-Phenylenediamine | 7.0 | ~120x |

| m-Phenylenediamine | 7.3 | Can be ~15x more efficient than aniline* |

Relative rate enhancements are system-dependent. Data compiled from model reactions involving protein PEGylation and small molecule ligation. nih.govacs.orgnih.govm-Phenylenediamine's higher efficiency is partly due to its greater aqueous solubility, allowing for higher catalyst concentrations. acs.org

Stereochemical Outcomes and Control in Oxime Generation

The reaction of this compound with aldehydes or asymmetrical ketones leads to the formation of oxime ethers. A key feature of this reaction is the potential for stereoisomerism around the newly formed carbon-nitrogen double bond (C=N).

When the substituents on the carbonyl carbon are different, the resulting oxime can exist as two distinct geometric stereoisomers. wikipedia.org These isomers are designated using E/Z notation or the older syn/anti terminology. The E isomer has the O-alkyl group (in this case, the 2-dimethylaminoethyl group) on the opposite side of the double bond from the larger substituent, while the Z isomer has it on the same side. The formation of these isomers is a common outcome in oximation reactions, which generally produce a mixture of geometric isomers. chemtube3d.com

The ratio of the E to Z isomers produced depends on several factors, including the steric bulk of the substituents on the carbonyl compound and the reaction conditions. Thermally induced cyclization of certain alkenyl oximes has shown that the stereochemistry of the starting oxime is crucial; syn and anti isomers can react via completely different pathways to yield distinct cyclic products like isoxazolidines or nitrones. maynoothuniversity.ie While some oximes are configurationally stable even at high temperatures, others can undergo isomerization, where the energy barriers for rotation and subsequent reactions are close enough to allow multiple pathways to proceed. maynoothuniversity.ie In some cases, the geometric isomers are stable enough to be separated by standard laboratory techniques like flash chromatography. wikipedia.orgmaynoothuniversity.ie

| Factor | Description | Expected Impact on this compound Reactions |

| Steric Hindrance | The size of the groups attached to the carbonyl carbon. | Larger substituents on the ketone or aldehyde will favor the formation of the less sterically hindered E-oxime. |

| Reaction Temperature | The thermal energy supplied to the reaction. | Higher temperatures may provide enough energy to overcome the isomerization barrier, potentially leading to a thermodynamic mixture of isomers. maynoothuniversity.ie |

| Solvent/Catalyst | The medium and any catalytic species used. | Specific solvation effects or the use of certain catalysts can influence the transition state, favoring one isomer over the other. nih.govresearchgate.net |

| Electronic Effects | Electron-donating or withdrawing nature of substituents. | Substituents can alter the electron density of the C=N bond, potentially influencing the stability and formation rates of the isomers. mdpi.com |

Reactivity with Sulfur-Containing Reagents

The reactivity of this compound with sulfur-containing reagents is dictated by the redox properties of both the hydroxylamine moiety and the specific sulfur compound.

One of the most notable reactions is with sulfur dioxide (SO₂). Studies on analogous hydroxylamines and N-oxides show that aqueous sulfur dioxide can act as a reducing agent. researchgate.netcdnsciencepub.com For example, the reaction of hydroxylamine with SO₂ can yield products such as sulphamic acid or ammonium (B1175870) bisulfate. researchgate.net In the case of N,N-dimethylaniline N-oxide, a structurally related compound, the reaction with aqueous SO₂ results in the formation of the tertiary amine along with o- and p-dimethylaminobenzene sulfonic acids, likely through a free-radical mechanism. ingentaconnect.com This suggests that this compound could react with SO₂ to potentially yield its corresponding amine, 2-(dimethylamino)ethanol, and various sulfonated products.

The interaction with thiols (R-SH) and disulfides (R-S-S-R) is also of significant chemical interest. The thiol group is inherently reactive and can participate in a variety of redox processes. nih.gov Thiols can be oxidized by mild agents to form disulfides. masterorganicchemistry.com Conversely, the hydroxylamine functional group can act as a reducing agent. Therefore, a likely reaction would involve the oxidation of the hydroxylamine moiety and the reduction of a disulfide to its corresponding thiols.

Furthermore, thiols can react with oxidatively activated arylamines via Michael addition or reduction pathways. nih.gov The thiol group itself can be oxidized to form a range of sulfur-containing acids, including sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.gov

Redox Chemistry and Reducing Agent Properties in Non-Biological Contexts

The hydroxylamine functional group in this compound possesses distinct redox properties, allowing it to act as both an oxidizing and a reducing agent depending on the reaction partner. In non-biological contexts, its role as a reducing agent is particularly notable.

Hydroxylamine and its derivatives are capable of reducing various functional groups. The reduction potential of a chemical species indicates its tendency to acquire or lose electrons. wikipedia.org A more negative reduction potential corresponds to a stronger reducing agent. The standard reduction potentials for several key hydroxylamine reactions have been determined, illustrating its versatile redox behavior in both acidic and basic media. researchgate.net

| Reaction | Standard Potential (E°) / Volts |

| In Acidic Media | |

| N₂ + 2H₂O + 2H⁺ + 2e⁻ ⇌ 2NH₃OH⁺ | -1.87 |

| N₂O + H₂O + 2H⁺ + 2e⁻ ⇌ 2NH₃OH⁺ | -1.77 |

| 2NH₃OH⁺ + H⁺ + 2e⁻ ⇌ N₂H₅⁺ + 2H₂O | +1.42 |

| In Basic Media | |

| N₂ + 2H₂O + 2e⁻ ⇌ 2NH₂OH + 2OH⁻ | -3.04 |

| NH₂OH + H₂O + 2e⁻ ⇌ NH₃ + 2OH⁻ | +0.73 |

| Data sourced from a compendium of hydroxylamine redox reactions. researchgate.net |

The negative potential for the formation of hydroxylamine from N₂ indicates it is a powerful reducing agent. In practice, O-substituted hydroxylamines have been used for the selective reduction of electron-deficient α,β-unsaturated carbonyl compounds. libretexts.org In contrast, the hydroxylamine moiety can be oxidized by stronger oxidizing agents to form oximes or nitroso compounds. The reduction of aldehydes and ketones by hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium tetrahydridoaluminate(III) (LiAlH₄) is a common synthetic transformation. docbrown.info

Isomerization Pathways and Stability Considerations

The stability and potential for isomerization of both this compound and its reaction products, primarily oxime ethers, are critical considerations in its application.

Oxime ethers formed from this reagent can undergo geometric isomerization about the C=N double bond. nih.gov The energy barrier for this E/Z interconversion can vary significantly. For some oximes, the barrier is high, making the isomers configurationally stable, while for others, isomerization can occur readily, especially at elevated temperatures. maynoothuniversity.ie The isomerization of oxime radicals is known to proceed much more easily than that of the parent oximes. nih.gov

The stability of the this compound molecule itself is influenced by pH due to its two ionizable groups: the tertiary amine and the hydroxylamine nitrogen. The compound's shelf-life and reactivity in solution are dependent on maintaining an appropriate pH to prevent degradation.

From a structural standpoint, the oxime functional group is generally stable. Notably, aliphatic oximes exhibit a significantly greater resistance to hydrolysis compared to analogous hydrazones, being 100 to 1000 times more stable in aqueous solutions. wikipedia.org However, hydrolysis can be induced by heating in the presence of various inorganic acids, which will decompose the oxime back to the corresponding ketone or aldehyde and the starting hydroxylamine. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of O-(2-dimethylaminoethyl)hydroxylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The dimethylamino group would produce a singlet, integrating to six protons. The two methylene groups (-CH₂-CH₂-) form an A₂B₂ system and would appear as two triplets, each integrating to two protons. The protons on the terminal amine of the hydroxylamine (B1172632) moiety (-ONH₂) are exchangeable and may appear as a broad singlet. Its chemical shift and visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. This compound is expected to exhibit three distinct signals. The methyl carbons of the dimethylamino group would appear as a single resonance. The two methylene carbons would each produce a separate signal at different chemical shifts due to their different electronic environments (one adjacent to the tertiary amine and the other adjacent to the oxygen atom).

Interactive Table: Expected NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) | ¹H Multiplicity |

|---|---|---|---|

| -N(CH₃)₂ | 2.2 - 2.4 | 45 - 48 | Singlet |

| -N-CH₂- | 2.6 - 2.8 | 56 - 60 | Triplet |

| -O-CH₂- | 3.8 - 4.1 | 70 - 75 | Triplet |

Note: Chemical shifts are estimates based on data from structurally similar compounds and can vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺·). Due to the presence of heteroatoms (nitrogen and oxygen), this molecular ion is prone to fragmentation. chemguide.co.ukuni-saarland.de Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This is a dominant fragmentation pathway for amines. libretexts.org Loss of a methyl radical (·CH₃) or cleavage of the C-C bond in the ethyl chain would lead to characteristic fragment ions.

Cleavage at the N-O bond: The relatively weak N-O bond can break, separating the dimethylaminoethyl fragment from the amino group.

Fragmentation of the ethyl chain: Cleavage within the ethyl linker can also occur.

The resulting mass spectrum would show a peak for the molecular ion, which confirms the molecular weight, and a series of fragment ion peaks that create a unique fingerprint for the compound, aiding in its identification and in assessing sample purity by detecting ions from potential impurities.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 104 | [C₄H₁₂N₂O]⁺ (Molecular Ion) | - |

| 89 | [C₃H₉N₂O]⁺ | ·CH₃ |

| 72 | [C₄H₁₀N]⁺ | ·ONH₂ |

| 58 | [C₃H₈N]⁺ | ·CH₂ONH₂ |

| 45 | [CH₅N₂]⁺ | C₃H₇O |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The -NH₂ group of the hydroxylamine moiety will exhibit stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the methyl and methylene groups will show strong absorptions in the 2800-3000 cm⁻¹ range. docbrown.info

N-H Bending: The bending vibration for the primary amine can be observed around 1600 cm⁻¹.

C-N Stretching: The stretching of the C-N bonds will appear in the fingerprint region, typically between 1020-1250 cm⁻¹. docbrown.info

N-O Stretching: The hydroxylamine N-O stretch is expected to produce a band in the 900-1100 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While N-H and C-H stretches are also visible, the more symmetric and less polar bonds may show stronger signals. The N-O symmetric stretching band is a key feature in the Raman spectra of hydroxylammonium compounds, often identified around 1007 cm⁻¹. ornl.gov Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium-Strong (IR) |

| C-H Stretch (aliphatic) | 2800 - 3000 | 2800 - 3000 | Strong |

| N-H Bend | ~1600 | Weak | Medium (IR) |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide a wealth of information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. For example, the crystal structure of hydroxylamine itself has been determined, providing foundational data on its geometry. nih.gov Furthermore, X-ray crystallography would reveal how the molecules pack together in the crystal lattice, including details about intermolecular interactions such as hydrogen bonding involving the -NH₂ group. This information is fundamental to understanding the solid-state properties of the compound.

Chromatographic Methods for Separation and Characterization

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and detecting trace-level impurities.

Gas Chromatography (GC): Due to its polarity and potential for thermal instability, direct analysis of this compound by GC can be challenging, often leading to poor peak shape (tailing). labrulez.comvt.edu Therefore, derivatization is typically employed to increase volatility and reduce polarity. Reagents such as trifluoroacetic anhydride can be used to derivatize the amine group, allowing for successful separation on various capillary columns. researchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of polar compounds like this.

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with modifiers like formic acid). oup.com

Derivatization: Since this compound lacks a strong chromophore, UV detection can be difficult. Pre-column derivatization with a UV-active reagent (e.g., benzaldehyde or 1-fluoro-2,4-dinitrobenzene) is a common strategy to enhance detection sensitivity. oup.comresearchgate.netbiomedgrid.com This allows for quantification at very low levels. researchgate.netnih.gov

These chromatographic methods, especially when coupled with mass spectrometry, provide robust and sensitive means for the separation, identification, and quantification of this compound.

Computational and Theoretical Investigations of O 2 Dimethylaminoethyl Hydroxylamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the molecular properties of O-(2-dimethylaminoethyl)hydroxylamine. These methods provide a quantum mechanical description of the electronic structure, enabling the prediction of various chemical attributes. nih.govacs.org

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization to determine its most stable three-dimensional structure. nih.gov Given the molecule's flexibility, particularly around the C-C, C-O, and C-N bonds, a variety of conformations are possible. Computational methods can systematically explore the potential energy surface to identify low-energy conformers.

Conformational analysis of similar flexible molecules, such as substituted cyclohexanes, highlights the importance of identifying the most stable spatial arrangements of atoms. youtube.com For this compound, the orientation of the dimethylamino group relative to the hydroxylamine (B1172632) moiety is of particular interest. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the relative energies of different conformers, such as gauche and anti arrangements along the ethyl chain.

Table 1: Representative Calculated Geometric Parameters for a Low-Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.54 Å |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| O-N | 1.45 Å | |

| Bond Angle | C-C-N | 112.5° |

| C-O-N | 109.8° | |

| Dihedral Angle | N-C-C-O | 65.2° (gauche) |

Note: The data in this table is representative and based on typical values for similar functional groups calculated using DFT methods.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, quantum chemical calculations can elucidate the electronic structure of this compound. mdpi.com This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These electronic properties are crucial for understanding the molecule's reactivity.

Reactivity descriptors derived from these calculations, such as the HOMO-LUMO gap, chemical potential, and hardness, provide quantitative measures of the molecule's propensity to engage in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The electrostatic potential map can visualize regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack.

Table 2: Representative Calculated Electronic Properties and Reactivity Descriptors

| Property | Value (representative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Amino N | -0.45 e |

| Mulliken Charge on Hydroxylamine N | -0.20 e |

Note: The data in this table is representative and based on theoretical calculations for molecules with similar functional groups.

Transition State Analysis and Reaction Pathways

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By locating transition state structures, which are saddle points on the potential energy surface, the energy barriers for various reaction pathways can be calculated. acs.org This allows for the prediction of the most favorable reaction mechanisms.

For example, in reactions of hydroxylamines, both unimolecular and bimolecular pathways can be investigated. acs.orgresearchgate.net Theoretical studies on the thermal decomposition of hydroxylamine have shown that bimolecular isomerization can be more favorable than simple bond dissociation. acs.org Similar approaches can be applied to understand the reactions of this compound, such as its behavior in the presence of other reagents or under thermal stress. rsc.org

Solvation Effects in Theoretical Models

The properties and reactivity of this compound can be significantly influenced by its environment, particularly when in solution. Theoretical models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum models, such as the Polarizable Continuum Model (PCM). acs.orgscispace.com

These models can predict how the solvent affects the conformational equilibrium, electronic structure, and reaction energetics. For instance, studies on hydroxylamine have shown that the activation barrier for certain reactions can be lowered in an aqueous solution. acs.orgscispace.com Similar effects would be expected for this compound, especially given its polar nature.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. fu-berlin.de By simulating the motion of atoms according to classical mechanics, MD can explore the full conformational landscape of this compound. nih.govrsc.org

MD simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the relative populations of different conformers in various environments. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly relevant in biological or materials science contexts. nih.gov

Prediction of Chemical Behavior and Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. nih.gov For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

The prediction of NMR chemical shifts and coupling constants has become increasingly accurate with modern computational methods. nih.govacs.orgacs.org By calculating these parameters for different conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated that can aid in the interpretation of experimental data. nih.govrsc.org Similarly, the vibrational frequencies from an IR spectrum can be calculated, providing a "fingerprint" of the molecule's structure.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₂ | 58.5 |

| O-CH₂ | 75.1 |

| N-(CH₃)₂ | 45.3 |

Note: The data in this table is representative and based on DFT calculations for molecules with similar functional groups. Actual values can vary with solvent and other conditions.

Computational Studies on Alpha-Nucleophile Mechanisms

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of alpha-nucleophiles, offering insights that are often difficult to obtain through experimental methods alone. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles governing its reactivity can be understood by examining theoretical investigations of related hydroxylamine derivatives and the broader class of alpha-nucleophiles. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model reaction pathways and explain the origins of the alpha-effect—the enhanced nucleophilicity of an atom due to an adjacent atom bearing lone pairs. wikipedia.org

A central theme in the computational analysis of alpha-nucleophiles is understanding the deviation from the Brønsted-type correlation, where alpha-nucleophiles exhibit greater reactivity than predicted by their basicity alone. wikipedia.org Theoretical models have moved beyond simple ground-state destabilization theories, which attribute the effect to electron-electron repulsion between adjacent lone pairs. wikipedia.orguniversiteitleiden.nl While ground-state destabilization does increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the nucleophile more reactive, it cannot solely account for the alpha-effect as it should also increase basicity. wikipedia.org

Modern computational studies focus on transition state stabilization and the intrinsic properties of the nucleophile's molecular orbitals. universiteitleiden.nl A key finding from recent research is that the most effective alpha-nucleophiles share two essential characteristics determined by their electronic structure:

Reduced Pauli Repulsion: The HOMO of the alpha-nucleophile possesses a smaller orbital lobe on the nucleophilic center. This minimizes the steric-like Pauli repulsion between the filled orbitals of the nucleophile and the substrate during the reaction. universiteitleiden.nl

Favorable Orbital Interaction: The HOMO is sufficiently high in energy to ensure a strong, favorable interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, compensating for any reduced overlap from the smaller HOMO lobe. universiteitleiden.nl

For a molecule like this compound, the nitrogen atom of the hydroxylamine group is the nucleophilic center, and the adjacent oxygen atom provides the alpha-effect. Computational models would analyze the reaction pathway, for instance, in a typical SN2 reaction. These models calculate the energies of reactants, transition states, and products, providing a potential energy surface of the reaction. d-nb.infoup.ac.za

Experimental and computational studies on simpler hydroxylamines, such as hydroxylamine, N-methylhydroxylamine, and N,N-dimethylhydroxylamine, demonstrate the interplay of electronic and steric effects. nih.gov For example, the addition of methyl groups can increase reactivity by an inductive stabilizing effect on the transition state, but this can be counteracted by increased steric hindrance. nih.gov In the case of this compound, computational analysis would be crucial to disentangle the inductive effects of the dimethylaminoethyl group, potential intramolecular hydrogen bonding, and the inherent alpha-effect of the N-O linkage.

DFT-based reactivity descriptors are also employed to predict and rationalize the reactivity of nucleophiles. researchgate.net These descriptors, derived from calculations of the molecule's electronic structure, can quantify the local reactivity of the nucleophilic nitrogen atom in this compound, helping to predict its behavior in various chemical reactions.

Table 1: Theoretical Concepts in the Computational Study of Alpha-Nucleophile Mechanisms

| Theoretical Concept | Description | Relevance to this compound |

|---|---|---|

| Alpha-Effect | Enhanced nucleophilicity of an atom due to an adjacent atom with lone-pair electrons, leading to reactivity greater than predicted by basicity. wikipedia.org | The hydroxylamine moiety (-ONH₂) exhibits a pronounced alpha-effect, making the nitrogen atom a potent nucleophile. |

| Pauli Repulsion | Destabilizing interaction arising from the overlap of filled electron orbitals between the nucleophile and the substrate. universiteitleiden.nl | Effective alpha-nucleophiles have a smaller HOMO lobe on the reactive center, which minimizes this repulsion upon approach to an electrophile. universiteitleiden.nl |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller gap generally leads to a more favorable reaction. wikipedia.org | A high HOMO energy is a key feature of alpha-nucleophiles, facilitating strong orbital interaction with the substrate. universiteitleiden.nl |

| Transition State (TS) Stabilization | Factors that lower the energy of the transition state, thereby reducing the activation energy of the reaction. | Computational models can quantify how the alpha-oxygen atom and the dimethylaminoethyl substituent stabilize the transition state. nih.gov |

| Density Functional Theory (DFT) | A class of computational methods used to investigate the electronic structure of many-body systems, widely applied to study chemical reactivity. d-nb.inforesearchgate.net | Used to calculate potential energy surfaces, reaction barriers, and local reactivity descriptors for the reaction of the compound with various electrophiles. researchgate.netresearchgate.net |

Research Applications in Organic Synthesis and Polymer Chemistry

Role as a Key Synthetic Building Block

The reactivity of the hydroxylamine (B1172632) moiety, coupled with the presence of the dimethylamino group, makes O-(2-dimethylaminoethyl)hydroxylamine a valuable precursor in the synthesis of diverse organic molecules.

Precursor in Complex Organic Molecule Synthesis

N,O-disubstituted hydroxylamines are recognized as important intermediates in the synthesis of complex nitrogen-containing compounds, including natural products and their analogs. researchgate.net The N-O bond within these molecules can be strategically cleaved to yield highly functionalized amines. researchgate.net While direct studies on this compound are not extensively documented in this specific context, the general reactivity of N,O-dialkylhydroxylamines suggests its potential as a precursor. For instance, methods like stereoselective reduction and nucleophilic additions to related hydroxylamine derivatives provide access to a variety of acyclic and heterocyclic amines, many of which are biologically active. researchgate.net

Utilization in Chiral Auxiliary and Ligand Design for Asymmetric Synthesis

Chiral ligands are crucial for the development of asymmetric catalytic reactions, which are essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While there is no specific literature detailing the use of this compound in the design of chiral auxiliaries or ligands, the structural motifs present in the molecule are relevant to this field.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov The development of new chiral ligands is an active area of research, with a focus on molecules that can coordinate with metal catalysts to create a chiral environment for the reaction. The presence of both a nitrogen and an oxygen atom in this compound provides two potential coordination sites for metal ions. Derivatization of this molecule could lead to novel chiral ligands for asymmetric catalysis. For example, the synthesis of optically active Schiff-base ligands derived from the condensation of a ketone with a chiral diamine is a common strategy for creating ligands for asymmetric reactions.

Building Block for Specific Chemical Structures

The bifunctional nature of this compound makes it a suitable building block for the synthesis of specific chemical structures, particularly nitrogen- and oxygen-containing heterocycles. Hydroxylamines and their derivatives are known to be key precursors for the synthesis of 1,2-N/O heterocycles, which are privileged scaffolds in many natural products and pharmacologically active compounds.

The general synthetic utility of hydroxylamines in forming heterocyclic systems suggests that this compound could be employed in similar transformations. The dimethylamino group would be incorporated into the final structure, potentially influencing its biological activity or physical properties.

Applications in Bioconjugation and Ligation Strategies in Chemical Sciences

Chemoselective ligation reactions are powerful tools for the construction of complex biomolecules and functional materials. The hydroxylamine functionality of this compound allows it to participate in one of the most reliable ligation reactions: oxime ligation.

Oxime Ligation in Macromolecular Assembly and Material Fabrication

Oxime ligation is the reaction between a hydroxylamine and an aldehyde or ketone to form a stable oxime bond. nih.govresearchgate.net This reaction is highly chemoselective, proceeds under mild aqueous conditions, and produces only water as a byproduct, making it a "click" reaction of choice for biological applications. nih.govresearchgate.net

This ligation strategy is widely used for the assembly of complex macromolecules and the fabrication of materials such as hydrogels. nih.govrsc.org For example, polymers functionalized with aldehyde or ketone groups can be crosslinked with bifunctional hydroxylamines to form stable hydrogel networks. nih.gov While direct use of this compound in this context is not explicitly detailed in the literature, its structure is well-suited for such applications. The terminal hydroxylamine can react with carbonyl groups on polymers or other macromolecules, while the tertiary amine can impart pH-responsiveness to the resulting material. The reversible nature of the oxime bond under certain conditions also allows for the creation of dynamic and self-healing materials. rsc.org

| Ligation Strategy | Reactants | Product | Key Features |

| Oxime Ligation | Hydroxylamine, Aldehyde/Ketone | Oxime | High chemoselectivity, Mild aqueous conditions, Stable bond |

Chemoselective Functionalization for Chemical Probe Development (design aspects only)

The development of chemical probes to study biological processes is a key area of chemical biology. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or an affinity tag). Chemoselective ligation reactions are essential for assembling these components without cross-reactivity with biological functional groups. nih.govnih.gov

Oxime ligation, facilitated by the hydroxylamine group, is a prime candidate for such applications. nih.gov A molecule like this compound could be incorporated as a linker in a chemical probe. Its hydroxylamine end would allow for covalent attachment to a biomolecule or reporter group bearing an aldehyde or ketone. The dimethylaminoethyl portion of the linker could influence the probe's solubility and cell permeability. The design of such probes relies on the robust and specific nature of the oxime ligation to ensure that the probe is assembled correctly and functions as intended in a complex biological environment. nih.govnih.gov

| Component of Chemical Probe | Potential Role of this compound |

| Linker | The entire molecule can act as a linker, connecting a recognition element to a reporter group. |

| Reactive Handle | The hydroxylamine group serves as a reactive handle for conjugation via oxime ligation. |

| Modulator of Physicochemical Properties | The dimethylamino group can influence solubility and basicity. |

Advanced Polymerization Initiator Systems

This compound and its derivatives are at the forefront of developing advanced initiator systems for polymer synthesis. These systems offer greater control over the polymerization process, enabling the production of polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures.

Function as an Alkoxyamine Initiator in Controlled Radical Polymerization (e.g., Nitroxide Mediated Polymerization)

Nitroxide Mediated Polymerization (NMP) is a powerful technique for controlled radical polymerization that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.orgsigmaaldrich.com The key to this process is the alkoxyamine initiator, a molecule that can thermally decompose to generate a propagating radical and a mediating nitroxide radical. wikipedia.org

While generic alkoxyamines are widely used, there is a growing interest in functional initiators that can impart specific properties to the resulting polymer. This compound represents a class of functional hydroxylamines that can be transformed into specialized alkoxyamine initiators. chemrxiv.org The presence of the dimethylaminoethyl group offers a site for further chemical modification or can itself introduce desirable characteristics into the polymer structure.

The general mechanism of NMP involves the homolytic cleavage of the C-O bond in the alkoxyamine, creating an active polymer chain and a nitroxide radical. This equilibrium favors the dormant, capped state, which keeps the concentration of active radicals low and minimizes termination reactions. sigmaaldrich.com This controlled process allows for the synthesis of well-defined polymers.

Several research groups have explored the use of various alkoxyamine initiators for the polymerization of monomers like styrenes and acrylates. ucsc.edu For instance, commercially available initiators like BlocBuilder have been successful in the controlled polymerization of a range of methacrylates, often in the presence of a small amount of a controlling comonomer like styrene (B11656). mdpi.com The development of functionalized initiators, such as those derived from this compound, opens the door to creating polymers with precisely placed functional groups at the chain end.

Synthesis of Stimuli-Responsive Polymeric Materials via Controlled Polymerization

One of the most exciting applications of controlled radical polymerization is the synthesis of "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. nih.govmdpi.comcjps.orgrsc.org

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a well-known example of a stimuli-responsive polymer that exhibits both pH and temperature sensitivity. mdpi.comnih.gov The tertiary amine groups in the DMAEMA units are responsible for this behavior. At low pH, these amines are protonated, making the polymer hydrophilic and water-soluble. As the pH increases, the amines are deprotonated, the polymer becomes more hydrophobic, and can phase-separate from water. mdpi.com Additionally, PDMAEMA often exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble as the temperature is raised. mdpi.comnih.gov

The use of a functional initiator derived from this compound in the polymerization of monomers like DMAEMA allows for the creation of well-defined, stimuli-responsive polymers with a specific end-group functionality. This end-group can be used for further reactions, such as attaching the polymer to a surface or a biomolecule.

Studies have shown the successful synthesis of statistical copolymers of DMAEMA and styrene using a functionalized BlocBuilder initiator, resulting in water-soluble polymers that display sharp and reversible responses to changes in temperature and pH. mdpi.com The ability to control the polymerization process through NMP allows for precise tuning of the copolymer composition, which in turn influences the critical temperature and pH at which the polymer's properties change. mdpi.com

The synthesis of such materials is critical for a variety of applications, including drug delivery systems, sensors, and smart coatings. rsc.orgnih.gov For example, a polymer that is soluble at physiological pH but collapses in the acidic environment of a tumor could be used to target the release of a cancer drug.

Below is a table summarizing the types of stimuli-responsive polymers and the monomers commonly used in their synthesis.

| Stimulus | Polymer Type | Common Monomers |

| pH | Polyelectrolytes (cationic or anionic) | 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), Acrylic acid |

| Temperature | Thermoresponsive polymers | N-isopropylacrylamide (NIPAAm), 2-(Dimethylamino)ethyl methacrylate (DMAEMA) |

| Light | Photo-responsive polymers | Spiropyran-containing monomers, Azobenzene-containing monomers |

Advanced Applications in Analytical Chemistry Research

Derivatization Reagent for Enhanced Detection in Chromatography-Mass Spectrometry

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For chromatography-mass spectrometry (MS), this often involves enhancing volatility for Gas Chromatography (GC) or improving ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). O-substituted hydroxylamines are known to react with carbonyl compounds (aldehydes and ketones) to form oximes. This reaction can be leveraged to improve the analytical characteristics of carbonyl-containing analytes. nih.govresearchgate.net

Improvement of Ionization Efficiency in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

In LC-ESI-MS, the efficiency of analyte ionization is a critical factor determining the sensitivity of the method. Many compounds, especially those lacking easily ionizable functional groups, exhibit poor response in ESI-MS. Derivatization with a reagent that introduces a permanently charged or easily ionizable moiety can significantly enhance the signal intensity. nih.gov

Theoretically, derivatization with O-(2-dimethylaminoethyl)hydroxylamine would introduce a tertiary amine group into the analyte molecule. This tertiary amine is readily protonated under the acidic mobile phase conditions typically used in reversed-phase LC-ESI-MS, forming a positively charged ion. This pre-charged derivative would be expected to show a significantly enhanced response in positive ion ESI-MS mode. Studies on other amine-containing derivatization reagents have demonstrated substantial increases in sensitivity, sometimes by orders of magnitude. nih.gov For example, the derivatization of steroids with hydroxylamine (B1172632) has been shown to increase the quantitative limits by 3.9 to 202.6 times. nih.gov

A hypothetical study on the derivatization of a ketosteroid with this compound could yield the following comparative data, illustrating the potential improvement in ionization efficiency.

| Analyte | Underivatized (Signal Intensity) | Derivatized (Signal Intensity) | Fold Increase |

| Ketosteroid A | 1,500 | 250,000 | 167 |

| Ketosteroid B | 2,200 | 380,000 | 173 |

This table is illustrative and based on the expected improvements from similar derivatization strategies, not on actual experimental data for this compound.

Facilitation of Volatilization and Detection in Gas Chromatography (GC)

For GC analysis, compounds must be volatile and thermally stable. Many analytes, such as steroids and larger carbonyl compounds, have low volatility due to their polarity and high molecular weight. Derivatization is employed to convert these non-volatile compounds into more volatile derivatives suitable for GC analysis. nih.gov

The reaction of a carbonyl compound with this compound would form an oxime ether. This transformation replaces the polar carbonyl group with a less polar oxime group, which can increase the volatility of the molecule. The resulting derivative would also be more thermally stable, preventing degradation in the hot GC injector and column. While silylation is a more common derivatization technique for increasing volatility in GC-MS, oximation is a valuable alternative, particularly for carbonyl-containing compounds.

Methodological Development for Trace Compound Analysis in Environmental and Chemical Samples

The analysis of trace compounds in complex matrices such as environmental water or industrial chemical samples presents significant challenges due to low concentrations and matrix interference. Derivatization with a reagent like this compound could be a key step in developing robust analytical methods for such scenarios.

By tagging the analyte with a functional group that enhances its detectability, it is possible to achieve the low limits of detection (LOD) and quantification (LOQ) required for trace analysis. For instance, the introduction of a tertiary amine allows for highly selective and sensitive detection using tandem mass spectrometry (MS/MS) through specific fragmentation pathways, such as the neutral loss of the dimethylaminoethyl group. This selectivity helps to distinguish the analyte signal from the background noise of the matrix.

Strategies for Increasing Analytical Sensitivity and Selectivity through Derivatization

The primary goals of derivatization in analytical chemistry are to enhance sensitivity and selectivity.

Sensitivity Enhancement: As discussed, introducing an easily ionizable group like a tertiary amine via derivatization with this compound would be a prime strategy to boost the signal in LC-ESI-MS. For GC with a nitrogen-phosphorus detector (NPD), the nitrogen atom in the derivatizing agent would provide a highly sensitive and selective response.

Selectivity Enhancement: Derivatization can improve chromatographic separation. By altering the polarity and structure of the analyte, its retention behavior on the chromatographic column can be modified to move it away from interfering compounds in the sample matrix. In MS/MS analysis, the derivative's predictable fragmentation pattern allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are highly selective techniques that monitor specific precursor-to-product ion transitions. This minimizes the impact of co-eluting matrix components. nih.gov

A hypothetical comparison of analytical parameters for a target analyte before and after derivatization could be as follows:

| Parameter | Before Derivatization | After Derivatization |

| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL |

| Chromatographic Peak Shape | Tailing | Symmetrical |

| Matrix Effect | Significant ion suppression | Reduced ion suppression |

This table is a hypothetical representation of the expected benefits of derivatization and is not based on published data for this compound.

Future Research Trajectories and Interdisciplinary Opportunities in Fundamental Chemical Science

Exploration of Novel Synthetic Pathways and Methodologies

While classical methods for synthesizing O-alkylhydroxylamines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes applicable to O-(2-dimethylaminoethyl)hydroxylamine and its derivatives.

Key Research Thrusts:

Sustainable Synthesis: A forward-looking approach involves moving away from harsh, traditional reagents. A recently developed plasma-electrochemical cascade pathway (PECP) for producing hydroxylamine (B1172632) from air and water at room temperature represents a paradigm shift. researchgate.net Future work could adapt this technology for the direct synthesis of O-substituted derivatives by introducing appropriate alkylating agents in a later stage of the process. researchgate.net

Advanced Oxidation and Amination: Research into novel oxidation reactions of secondary amines using reagents like choline (B1196258) peroxydisulfate, a task-specific ionic liquid, offers a green and highly selective method to form N,N-disubstituted hydroxylamines. organic-chemistry.org Similarly, the development of transition-metal-catalyzed electrophilic amination, using copper catalysts with diorganozinc nucleophiles, provides a powerful tool for C-N bond construction that could be explored. organic-chemistry.org

Direct N-O Bond Formation: Modern methods focusing on direct N-O bond formation are particularly promising. The reaction of magnesium amides with specialized peroxides or the use of hypervalent iodine-mediated reactions to create O-aroyl-N,N-dimethylhydroxylamines are innovative strategies that could be adapted for the synthesis of complex hydroxylamine structures. organic-chemistry.org Recent advances in synthesizing trisubstituted hydroxylamines by direct N-O bond formation are breaking down barriers to accessing this previously underutilized chemical space. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Description | Potential Advantage for Target Compound | Reference |

| Plasma-Electrochemical Cascade | Bismuth-based catalyst | Sustainable synthesis of hydroxylamine from N₂/O₂ (air) and water, followed by electrochemical reduction. | Green, atom-economical route using simple feedstocks. | researchgate.netresearchgate.net |

| Oxidative Amination | Choline peroxydisulfate | An ionic liquid enables the direct oxidation of secondary amines to hydroxylamines under green conditions. | High selectivity and operational simplicity. | organic-chemistry.org |

| Copper-Catalyzed Amination | Copper catalyst, R₂NOC(O)Ph | Electrophilic amination of organozinc reagents to form tertiary amines and, potentially, hydroxylamine precursors. | Good functional group tolerance. | organic-chemistry.org |

| Intramolecular Cyclization | Palladium or Silver Catalysts | Using hydroxylamines as "tethered nitrogen" to control stereochemistry in alkaloid synthesis via cyclization. | High stereochemical control for creating complex derivatives. | acs.org |

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of how this compound behaves in chemical reactions is crucial for its effective application. The process of reaction mechanism elucidation involves identifying the step-by-step sequence of elementary reactions, including any transient intermediates. fiveable.me

Future research should focus on:

Identifying Reactive Intermediates: The hydroxylamine functional group can participate in complex reaction cascades. For example, studies on the reaction of nitroxyl (B88944) radicals with hydroxyl radicals have shown the generation of multiple hydroxylamine-related products, which can be identified using techniques like HPLC coupled with electrochemical detection. nih.gov Similar studies on this compound could reveal unique radical or ionic intermediates, particularly involving the interplay between the hydroxylamine and the tertiary amine.

Mapping Reaction Pathways: The use of hydroxylamine in multicomponent reactions, such as the vitamin B1-catalyzed synthesis of isoxazolones, highlights its ability to participate in complex cyclocondensation pathways. researchgate.net Elucidating the precise mechanism—whether it proceeds through sequential additions, the formation of specific enamines, or other intermediates—is key to optimizing reaction conditions and expanding the synthetic scope. researchgate.net Computational chemistry can be a powerful partner in this endeavor, helping to model potential energy surfaces and predict the stability of proposed intermediates. fiveable.me

Development of Next-Generation Reagents for Precise Organic Transformations and Material Science

The bifunctional nature of this compound makes it an ideal scaffold for designing novel reagents. The hydroxylamine group offers a site for ligation or reaction, while the dimethylaminoethyl group can act as a directing group, a catalytic site, or a point of attachment.

Potential Applications:

Bioconjugation and Chemical Probes: Methyl N,O-hydroxylamine linkers have been successfully incorporated into complex biological molecules like muramyl dipeptide (MDP) to create probes for studying the innate immune system. nih.govscispace.com The resulting amine functionality allows for straightforward conjugation to fluorophores or attachment to surfaces for binding assays. nih.govscispace.com The terminal amine in this compound provides a readily available handle for similar applications.

Multifunctional Surrogates: Research has shown that specifically designed hydroxylamine derivatives can act as multifunctional surrogates for challenging chemical fragments. For instance, N-nosyl-O-bromoethyl hydroxylamine serves as a source for formaldehyde, formaldimine, and 1,2-oxazetidine, enabling a range of chemo- and stereoselective reactions. rsc.org The structure of this compound could be adapted to create novel reagents for introducing aminomethyl or related fragments.

Mechanism-Based Inhibitors: O-alkylhydroxylamines have been rationally designed as potent and selective mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key cancer therapy target. nih.gov The development of hydroxylamine-based drugs, once hindered by perceptions of toxicity, is gaining traction, with studies showing that stable trisubstituted hydroxylamines can be incorporated into drug scaffolds to improve properties and access novel chemical space. nih.gov

Advances in Computational Design and Predictive Modeling for Hydroxylamine-Based Compounds

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of novel compounds, and its application to hydroxylamine-based systems is a burgeoning field.

Future Research Directions:

Predicting Thermochemistry and Reactivity: High-level ab initio calculations can determine fundamental properties like the heat of formation with high accuracy (± 1 kcal/mol), as has been demonstrated for the parent hydroxylamine (NH₂OH). pnnl.gov Applying these methods to this compound would provide crucial data for understanding its stability and energy landscape.

Modeling Biological Interactions: For applications in drug design, computational docking studies are essential. Such studies were used to predict the binding modes of O-benzylhydroxylamine inhibitors in the active site of the IDO1 enzyme, guiding the synthesis of more potent derivatives. nih.gov Similar modeling of this compound with target proteins could predict binding affinity and guide the design of new therapeutic agents.